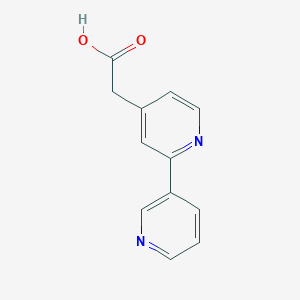
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid is an organic compound that features a unique structure with two pyridine rings connected via an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives.
Coupling Reaction: The two pyridine rings are coupled using a suitable coupling agent under controlled conditions.
Acetic Acid Introduction: The acetic acid moiety is introduced through a reaction involving acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
化学反应分析
Types of Reactions
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can occur at the pyridine rings or the acetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
科学研究应用
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(Pyridin-3-yl)acetic acid
- 2-(Pyridin-4-yl)acetic acid
- 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid
Uniqueness
2-(2-Pyridin-3-ylpyridin-4-yl)acetic acid is unique due to its dual pyridine structure, which imparts distinct chemical and biological properties
属性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
2-(2-pyridin-3-ylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)7-9-3-5-14-11(6-9)10-2-1-4-13-8-10/h1-6,8H,7H2,(H,15,16) |
InChI 键 |
YJTHVVVBKCYOEX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,3'-Bipyridin]-6-amine hydrochloride](/img/structure/B13153528.png)




![3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153549.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide](/img/structure/B13153551.png)

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B13153566.png)




![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)
